molecular formula C13H9F3N2O2 B6415213 6-Amino-3-(4-trifluoromethylphenyl)picolinic acid CAS No. 1261787-52-3

6-Amino-3-(4-trifluoromethylphenyl)picolinic acid

Cat. No.: B6415213
CAS No.: 1261787-52-3
M. Wt: 282.22 g/mol
InChI Key: FBXJFCOEHMCVFU-UHFFFAOYSA-N
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Description

6-Amino-3-(4-trifluoromethylphenyl)picolinic acid: is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of an amino group at the 6th position and a trifluoromethylphenyl group at the 3rd position on the picolinic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-trifluoromethylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-(4-trifluoromethylphenyl)picolinic acid, undergoes nitration to introduce a nitro group at the 6th position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated purification methods are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-(4-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form corresponding derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or alkyl halides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of derivatives with reduced trifluoromethyl groups.

    Substitution: Formation of amides, sulfonamides, or other substituted derivatives.

Scientific Research Applications

6-Amino-3-(4-trifluoromethylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can target specific biological pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. The amino group and the trifluoromethylphenyl group play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 6-Amino-3-(4-fluorophenyl)picolinic acid
  • 6-Amino-3-(4-tert-butylphenyl)picolinic acid
  • 6-Amino-3-(4-chlorophenyl)picolinic acid

Comparison:

  • 6-Amino-3-(4-trifluoromethylphenyl)picolinic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and can enhance its ability to interact with biological membranes or proteins.
  • 6-Amino-3-(4-fluorophenyl)picolinic acid has a fluorine atom instead of the trifluoromethyl group, which may result in different reactivity and biological activity.
  • 6-Amino-3-(4-tert-butylphenyl)picolinic acid has a bulky tert-butyl group, which can affect its steric interactions and solubility.
  • 6-Amino-3-(4-chlorophenyl)picolinic acid contains a chlorine atom, which can influence its electronic properties and reactivity.

Properties

IUPAC Name

6-amino-3-[4-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-7(2-4-8)9-5-6-10(17)18-11(9)12(19)20/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXJFCOEHMCVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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